molecular formula C9H22OSi B14707081 Triethylpropoxysilane CAS No. 17841-44-0

Triethylpropoxysilane

Cat. No.: B14707081
CAS No.: 17841-44-0
M. Wt: 174.36 g/mol
InChI Key: RXJWOBGGPLEFEE-UHFFFAOYSA-N
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Description

Theoretical Framework of Silicon-Oxygen-Carbon Linkages

The chemistry of organosilicon compounds is fundamentally influenced by the distinct properties of the silicon atom compared to carbon. Silicon, located in the third period of the periodic table, possesses empty 3d orbitals that can participate in bonding, allowing for the formation of five- and six-coordinate complexes, a feature not readily observed in carbon chemistry. pageplace.de The silicon-carbon (Si-C) bond is longer and weaker than a carbon-carbon (C-C) bond. encyclopedia.pub Furthermore, the Si-C bond is polarized towards the more electronegative carbon atom. wikipedia.orgencyclopedia.pub

A crucial aspect of alkoxysilane chemistry is the silicon-oxygen (Si-O) bond, which is significantly stronger than a typical carbon-oxygen (C-O) single bond. encyclopedia.pub This high bond energy is a driving force for many reactions involving organosilicon compounds. encyclopedia.pub The reactivity of alkoxysilanes is primarily governed by hydrolysis and condensation reactions. sinosil.com In the presence of water, the Si-O-C linkage undergoes hydrolysis, where the alkoxy groups (-OR) are replaced by hydroxyl groups (-OH), forming silanols (Si-OH) and releasing alcohol as a byproduct. nih.govunm.edu This reaction can be catalyzed by either acids or bases. unm.edu

Significance of Alkoxysilanes in Advanced Materials Science

Alkoxysilanes are indispensable in the field of advanced materials science due to their ability to form robust and durable inorganic networks and to act as coupling agents between organic and inorganic materials. sinosil.comdoi.org Their versatility stems from the dual reactivity of the molecule: the hydrolyzable alkoxy groups can form a stable siloxane network, while the organic substituent can be tailored to impart specific functionalities. nih.gov

One of the most significant applications of alkoxysilanes is in the formulation of coatings and adhesives. sinosil.com When incorporated into these formulations, they can form strong covalent bonds with the substrate surface, leading to enhanced adhesion and durability. sinosil.com This property is particularly valuable in demanding applications such as automotive and construction coatings. sinosil.com

Furthermore, alkoxysilanes are widely used as crosslinking agents and reinforcing agents in polymer composites. sinosil.com By reacting with the polymer matrix, they create a crosslinked network of siloxane linkages, which improves the mechanical strength, flexibility, and resistance to environmental degradation of the resulting material. sinosil.com They are also crucial as consolidants for stone and other porous materials, where they penetrate the pores and form a protective, strengthening silica (B1680970) gel network upon hydrolysis and condensation. doi.orgresearchgate.net

Current Research Trajectories for Triethylpropoxysilane in Chemical Synthesis and Materials Engineering

Current research on this compound and related alkoxysilanes is focused on several key areas. One major trajectory involves the development of novel sol-gel processes for the synthesis of advanced materials with precisely controlled structures and properties. nih.gov The sol-gel process, which utilizes the hydrolysis and condensation of alkoxysilane precursors, allows for the creation of glasses, ceramics, and hybrid organic-inorganic materials at lower temperatures than traditional methods. unm.edubohrium.com

Researchers are actively investigating the kinetics and mechanisms of the hydrolysis and condensation of various alkoxysilanes, including those with functional organic groups, to gain better control over the final material properties. nih.govresearchgate.net For instance, studies have explored the influence of catalysts, water-to-silane ratio, and solvent on the polymerization process. nih.govbohrium.com

Another significant area of research is the use of functionalized alkoxysilanes for surface modification. nih.gov By grafting these molecules onto the surfaces of materials like silica, zeolites, and glass, scientists can tailor the surface properties for specific applications, such as creating hydrophobic coatings, developing selective adsorbents for environmental remediation, and designing new catalytic systems. nih.gov The ability to introduce specific organic functionalities through the alkoxysilane molecule opens up a vast design space for creating advanced, functional materials. nih.gov

Chemical Profile of this compound

PropertyValue
IUPAC Name Triethoxy(propyl)silane
CAS Number 2550-04-1
Molecular Formula C9H22O3Si
Molecular Weight 206.36 g/mol
Appearance Colorless liquid
Boiling Point 192-193 °C
Density 0.895 g/mL at 25 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17841-44-0

Molecular Formula

C9H22OSi

Molecular Weight

174.36 g/mol

IUPAC Name

triethyl(propoxy)silane

InChI

InChI=1S/C9H22OSi/c1-5-9-10-11(6-2,7-3)8-4/h5-9H2,1-4H3

InChI Key

RXJWOBGGPLEFEE-UHFFFAOYSA-N

Canonical SMILES

CCCO[Si](CC)(CC)CC

Origin of Product

United States

Synthetic Methodologies and Reaction Kinetics of Triethylpropoxysilane

Established Synthetic Routes for Triethylpropoxysilane

The synthesis of this compound can be achieved through several established chemical pathways. The primary methods involve the formation of either the silicon-carbon bond via hydrosilylation or the silicon-oxygen-carbon linkage through alcoholysis.

Hydrosilylation-based Synthesis of this compound

Hydrosilylation is a significant industrial process for creating silicon-carbon bonds. In the context of this compound, this would typically involve the addition of a hydrosilane to an alkene. The synthesis of this compound can be envisioned via the catalytic addition of triethylsilane to propene. This reaction is generally facilitated by a transition metal catalyst, most commonly platinum complexes like Karstedt's catalyst or Speier's catalyst, although rhodium, iridium, and nickel catalysts have also been developed. libretexts.orgresearchgate.net

The reaction mechanism, often described by the Chalk-Harrod mechanism, involves several steps:

Oxidative addition of the Si-H bond of triethylsilane to the metal center.

Coordination of the alkene (propene) to the metal complex.

Insertion of the propene into the metal-hydride bond. This step can proceed in two ways, leading to either the terminal (anti-Markovnikov) or the internal (Markovnikov) product. For the synthesis of this compound, the anti-Markovnikov addition is desired.

Reductive elimination of the final this compound product, regenerating the catalyst.

Catalyst choice is crucial for controlling regioselectivity, with many modern catalysts designed to yield the linear, anti-Markovnikov product with high selectivity. libretexts.org Iron-series metals are also being explored as more earth-abundant and cost-effective alternatives to precious metal catalysts.

Alternative Synthetic Pathways and Precursor Chemistry

Beyond hydrosilylation, other robust methods exist for synthesizing alkoxysilanes, primarily through the formation of the Si-O bond.

Dehydrogenative Coupling: Another modern, atom-economical approach is the direct dehydrogenative coupling of hydrosilanes with alcohols. mdpi.com This pathway involves the reaction of triethylsilane with propanol (B110389), catalyzed by various promoters, such as sodium tri(sec-butyl)borohydride, to form this compound and hydrogen gas (H₂). mdpi.com This method avoids the formation of corrosive byproducts like HCl. However, some catalytic systems show that trialkylsilanes like triethylsilane can be unreactive under certain conditions. mdpi.com

The key precursors for the synthesis of this compound are determined by the chosen synthetic route as detailed in the table below.

Table 1: Precursors for this compound Synthesis

Synthetic RoutePrecursor 1Precursor 2Catalyst/Reagent
Hydrosilylation TriethylsilanePropenePlatinum/Rhodium complexes
Alcoholysis TriethylchlorosilanePropanolAmine Base (e.g., Triethylamine)
Dehydrogenative Coupling TriethylsilanePropanolBorohydride or other catalysts

Mechanistic Investigations of this compound Hydrolysis

The hydrolysis of alkoxysilanes like this compound is a critical reaction, fundamental to their application in sol-gel processes and as coupling agents. The reaction involves the cleavage of the Si-O-C bond and the formation of a silanol (B1196071) (Si-OH) and an alcohol. The kinetics and mechanism of this reaction are highly dependent on the pH of the system and the solvent used.

Acid-Catalyzed Hydrolysis Kinetics and Pathways of Alkoxysilanes

Under acidic conditions, the hydrolysis of alkoxysilanes is significantly accelerated. The mechanism is generally accepted to proceed via a bimolecular Sₙ2-type reaction at the silicon center. The key steps are:

Rapid Protonation: The reaction initiates with the rapid and reversible protonation of the oxygen atom in the propoxy group by a hydronium ion (H₃O⁺). This step makes the propoxy group a better leaving group (propanol).

Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the electrophilic silicon atom from the backside relative to the leaving group. This leads to the formation of a pentacoordinate transition state or intermediate.

Leaving Group Departure: The protonated leaving group (propanol) departs, and a deprotonation step yields the silanol product (triethylsilanol) and regenerates the acid catalyst.

The rate of acid-catalyzed hydrolysis is influenced by the steric bulk of the substituents on the silicon atom and the alkoxy group. Larger, bulkier groups tend to hinder the approach of the nucleophilic water molecule, thus slowing the reaction rate. Electron-withdrawing groups on the silicon atom can enhance the rate by making the silicon more electrophilic.

Base-Catalyzed Hydrolysis Kinetics and Pathways of Alkoxysilanes

In basic media, the hydrolysis mechanism also follows an Sₙ2-type pathway but is initiated by a different nucleophile.

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the silicon atom. This is typically the rate-determining step.

Pentacoordinate Intermediate: This attack forms a negatively charged, pentacoordinate silicon intermediate.

Leaving Group Expulsion: The intermediate then expels the propoxide anion (CH₃CH₂CH₂O⁻), which is a poorer leaving group than the protonated alcohol in the acid-catalyzed pathway.

Protonation: The expelled propoxide anion is rapidly protonated by water in the solvent to form propanol.

The rate of base-catalyzed hydrolysis is highly sensitive to the inductive effects of the alkyl groups attached to the silicon. Electron-donating groups, such as ethyl groups, decrease the electrophilicity of the silicon atom, thereby slowing down the nucleophilic attack by the hydroxide ion. Steric hindrance also plays a significant role, similar to the acid-catalyzed pathway.

Table 2: Comparison of Acid vs. Base-Catalyzed Hydrolysis of Alkoxysilanes

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst/Initiator Hydronium ion (H₃O⁺)Hydroxide ion (OH⁻)
Initial Step Protonation of the alkoxy groupNucleophilic attack on Silicon
Leaving Group Alcohol (ROH)Alkoxide ion (RO⁻)
Rate-Determining Step Nucleophilic attack by waterNucleophilic attack by OH⁻
Key Influences Steric hindrance, electron-withdrawing groupsSteric hindrance, electron-donating groups

Influence of Solvent Systems on Hydrolysis Mechanism

The solvent system plays a crucial role in the hydrolysis of alkoxysilanes by influencing reactant solubility, catalyst activity, and the stability of transition states. acs.org The reaction is often carried out in a mixture of water and a co-solvent, such as an alcohol or dioxane, to ensure the miscibility of the typically hydrophobic alkoxysilane.

The polarity of the solvent affects the reaction rates. More polar solvents can better stabilize the charged transition states involved in both acid and base-catalyzed mechanisms, often leading to faster hydrolysis. Furthermore, the solvent can directly participate in the reaction. The concentration of water in the solvent mixture can affect the reaction order; for instance, the order with respect to water for hydronium ion-catalyzed hydrolysis has been observed to vary from 0 in aqueous propan-2-ol to 2.6 in aqueous dioxane. Hydrogen bonding between the solvent, water, and the silane (B1218182) can also play a significant role in enhancing the reaction rate. acs.org In alcohol solvents, an exchange reaction of alkoxy groups can occur, further complicating the kinetics.

Elucidation of this compound Condensation Reactions

The condensation of silanols, formed from the hydrolysis of this compound, is a pivotal step in the formation of polysiloxane networks. This process can occur through homocondensation, involving only triethylsilanol (B1199358) units, or co-condensation with other hydrolyzed alkoxysilane precursors.

The homocondensation of triethylsilanol, derived from the hydrolysis of this compound, proceeds through the formation of siloxane bonds, eliminating either water or an alcohol molecule. bohrium.com The reaction can be catalyzed by either acids or bases.

Under acidic conditions, a silanol group is protonated, making it more susceptible to nucleophilic attack by another neutral silanol group. This results in the formation of a disiloxane (B77578) and the release of a proton.

Conversely, under basic conditions, a silanol group is deprotonated to form a silanolate anion. This highly nucleophilic species then attacks a neutral silanol, leading to the formation of a siloxane bond and the release of a hydroxide ion.

The general mechanisms are as follows:

Water-producing condensation: Si-OH + HO-Si ⇌ Si-O-Si + H₂O

Alcohol-producing condensation: Si-OR + HO-Si ⇌ Si-O-Si + R-OH

The relative rates of these condensation reactions are influenced by factors such as pH, catalyst concentration, and the steric and electronic effects of the substituents on the silicon atom. bohrium.com For this compound, the presence of three ethyl groups provides significant steric bulk around the silicon atom, which can influence the rate of condensation compared to smaller trialkoxysilanes.

This compound can be co-condensed with other alkoxysilane precursors, such as tetraethoxysilane (TEOS) or other organoalkoxysilanes, to tailor the properties of the resulting polysiloxane material. masterorganicchemistry.comresearchgate.net The co-condensation involves the reaction between hydrolyzed this compound (a tri-functional silanol) and the hydrolyzed species of the other precursor.

The relative reactivity of the different silanols in the mixture will determine the structure of the resulting copolymer. If the homocondensation of one precursor is much faster than the co-condensation, a block-like copolymer structure may be formed. Conversely, if the co-condensation rates are comparable to the homocondensation rates, a more random distribution of the different silane units within the polysiloxane network is expected.

The rate of condensation and the resulting architecture of the polysiloxane polymer derived from this compound are governed by a multitude of interconnected factors. Understanding and controlling these parameters are essential for designing materials with specific properties.

FactorEffect on Condensation Rate and Polymer Architecture
pH The pH of the reaction medium is a critical parameter. Acidic conditions (pH < 7) generally favor hydrolysis over condensation and lead to the formation of more linear, less branched polymer structures. Basic conditions (pH > 7) accelerate the condensation reaction, particularly the reaction between silanolate anions and neutral silanols, resulting in more highly branched and cross-linked, particulate structures.
Catalyst The type and concentration of the acid or base catalyst significantly influence the reaction kinetics. Stronger acids or bases lead to faster hydrolysis and condensation rates. The choice of catalyst can also affect the final polymer structure.
Water-to-Silane Ratio (r) The molar ratio of water to alkoxysilane (r-value) is a key determinant of the extent of hydrolysis. A stoichiometric amount of water is required for complete hydrolysis. Sub-stoichiometric r-values will result in incomplete hydrolysis and the presence of unreacted alkoxy groups in the final polymer. High r-values can favor condensation by increasing the concentration of silanol groups.
Solvent The solvent system can affect the solubility of the silane precursors and the growing polymer, as well as influence the reaction rates through polarity and protic effects. The use of a co-solvent is often necessary to homogenize the initial mixture of the relatively nonpolar alkoxysilane and water.
Temperature Increasing the reaction temperature generally increases the rates of both hydrolysis and condensation, leading to faster gelation times. Temperature can also influence the relative rates of competing reactions and affect the final polymer structure.
Concentration of Precursors Higher concentrations of the alkoxysilane precursors will lead to a higher concentration of reactive silanol species after hydrolysis, thereby increasing the rate of condensation and leading to faster gelation.
Steric and Inductive Effects of Substituents The nature of the alkyl and alkoxy groups on the silicon atom plays a significant role. The three ethyl groups on this compound exert a steric hindrance that can slow down the rate of condensation compared to less bulky silanes. The propoxy group is a larger alkoxy group compared to methoxy (B1213986) or ethoxy, which can also influence the rate of hydrolysis.

Alcoholysis and Transesterification Equilibria Involving this compound

Alcoholysis is a chemical reaction in which a compound is cleaved by an alcohol. In the context of this compound, this can refer to the reverse of the hydrolysis reaction, where a silanol group reacts with an alcohol to reform an alkoxysilane and water.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve the reaction with a different alcohol (R'-OH) to replace the propoxy group.

Si-OPr + R'-OH ⇌ Si-OR' + Pr-OH

This is an equilibrium reaction, and the position of the equilibrium is determined by the relative concentrations of the reactants and products, as well as their relative thermodynamic stabilities. To drive the reaction towards the formation of the new alkoxysilane (Si-OR'), an excess of the new alcohol (R'-OH) is typically used, or the propanol (Pr-OH) that is formed is removed from the reaction mixture.

The reaction is generally catalyzed by either an acid or a base.

Acid Catalysis: The acid protonates the oxygen of the propoxy group, making it a better leaving group.

Base Catalysis: The base deprotonates the incoming alcohol, making it a more potent nucleophile.

The equilibrium nature of alcoholysis and transesterification is an important consideration in sol-gel processes, especially when using mixed solvent systems or when alcohols are generated as byproducts of condensation reactions.

Computational Chemistry Approaches to Triethylpropoxysilane Reactivity

Quantum Mechanical (QM) Calculations for Reaction Pathway Analysis

Quantum mechanical calculations are fundamental to understanding the intricate pathways of chemical reactions. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about the energies of reactants, products, and the transition states that connect them. acs.orgresearchgate.net This allows for the elucidation of reaction mechanisms, prediction of reaction rates, and identification of key intermediates.

For alkoxysilanes such as Triethylpropoxysilane, QM calculations are particularly valuable for analyzing the hydrolysis and condensation reactions that form the basis of their application in sol-gel processes and as coupling agents. The hydrolysis of the propoxy group and subsequent condensation of the resulting silanols are complex, multi-step processes. QM methods can map out the potential energy surface for these reactions, revealing the step-by-step mechanism. acs.orgresearchgate.net

For instance, in the hydrolysis of analogous alkoxytriorganylsilanes, computational studies have been instrumental in dissecting the influence of various factors on reactivity. These studies have shown that the observed reaction rates are a summation of electronic and steric effects, the pH of the medium, and the potential for hydrogen bonding between functional groups and the leaving alkoxy group. acs.org QM calculations can quantify these individual contributions, providing a more nuanced understanding than experimental kinetics alone.

The general approach for reaction pathway analysis using QM involves:

Geometry Optimization: Finding the lowest energy structure for reactants, products, and all intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that represents the energy barrier for a reaction step.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the path downhill from the transition state to confirm that it connects the intended reactant and product. researchgate.net

By applying these techniques, researchers can construct a complete energy profile for the reaction, providing critical insights into the factors that control the reactivity of this compound.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become particularly popular for studying the electronic structure and reactivity of molecules due to its favorable balance of accuracy and computational cost. researchgate.netspectroscopyonline.com DFT calculates the electronic energy of a system based on its electron density, which is a more manageable quantity than the multi-electron wavefunction. researchgate.net This makes it well-suited for studying the relatively large molecules involved in the hydrolysis and condensation of this compound.

DFT can be used to calculate a variety of electronic properties that are crucial for understanding reactivity, including:

Electron Distribution: Mapping the electron density to identify electron-rich and electron-poor regions of the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity. nih.gov

Electrostatic Potential: Visualizing the electrostatic potential on the molecular surface to predict sites of nucleophilic or electrophilic attack. nih.gov

Atomic Charges: Quantifying the partial charge on each atom in the molecule.

For this compound, DFT studies can reveal how the electronic environment of the silicon atom is influenced by the ethyl and propoxy groups. This information is critical for understanding its susceptibility to nucleophilic attack by water during hydrolysis. Furthermore, DFT can be used to model the changes in electronic structure that occur as the reaction proceeds, providing a dynamic picture of the bond-breaking and bond-forming processes. researchgate.net

A key application of DFT in studying the reactivity of this compound is the identification of transition states and the calculation of energy barriers for its hydrolysis and condensation reactions. The energy barrier, or activation energy, determines the rate of a chemical reaction. By calculating these barriers, DFT can provide quantitative predictions of reaction kinetics. researchgate.net

For the hydrolysis of alkoxysilanes, the reaction is known to proceed through a pentacoordinate silicon intermediate or transition state. DFT calculations can precisely determine the geometry and energy of these transient species. Studies on analogous systems, such as γ-glycidoxypropyltrimethoxysilane (γ-GPS), have used DFT to investigate the kinetics of hydrolysis and condensation under different pH conditions. These studies have shown that the energy barriers for the successive hydrolysis of the alkoxy groups can differ, and that the pH of the solution can have a significant impact on these barriers. researchgate.net

The general findings from DFT studies on the hydrolysis and condensation of trialkoxysilane analogues can be summarized as follows:

Reaction StageComputational FindingSignificance for this compound
First Hydrolysis The initial hydrolysis step often has a distinct energy barrier that can be influenced by steric hindrance from the alkyl and alkoxy groups.The size of the ethyl and propoxy groups in this compound will affect the rate of the first hydrolysis step.
Subsequent Hydrolysis The energy barriers for the second and third hydrolysis steps may be lower or higher than the first, depending on the electronic effects of the newly formed silanol (B1196071) groups.The formation of silanol groups will alter the reactivity of the remaining propoxy groups.
Condensation The condensation reaction to form siloxane bonds also proceeds through specific transition states, and the energy barriers can depend on the number of silanol groups present on the reacting species.The rate of polymerization will be influenced by the concentration and reactivity of the various hydrolyzed intermediates.

These computational insights are crucial for controlling the sol-gel process and for designing silane (B1218182) coupling agents with tailored reactivity.

The intermediates formed during the hydrolysis of this compound, such as the partially and fully hydrolyzed silanols, are not static molecules. They can exist in various conformations due to the rotation around single bonds. DFT can be used to perform a conformational analysis to identify the most stable conformers and to determine the energy differences between them.

In a study on 3-glycidoxypropyltrimethoxysilane (B1200068) (GPTMS), DFT calculations were used to perform a potential energy scan for several key dihedral angles to identify the most stable conformations. researchgate.net This type of analysis is directly applicable to this compound and its hydrolyzed intermediates, providing a detailed picture of their structural landscape and how it relates to their reactivity.

Molecular Dynamics (MD) Simulations for Reaction Dynamics and Polymerization Processes

While QM and DFT are excellent for studying the details of individual reaction steps, they are computationally too expensive for simulating the large-scale dynamics of many molecules over long periods. This is where Molecular Dynamics (MD) simulations become invaluable. MD uses classical mechanics to simulate the motions of atoms and molecules over time, allowing for the study of processes like polymerization and the formation of bulk materials. mdpi.comnsf.gov

For this compound, MD simulations can be used to model the entire sol-gel process, from the initial hydrolysis and condensation reactions to the formation of a cross-linked polysilsesquioxane network. researchgate.netacs.org These simulations can provide insights into:

Polymer Growth: How individual silane monomers link together to form chains, rings, and eventually a three-dimensional network. researchgate.netacs.org

Reaction Dynamics: How factors like temperature, concentration, and solvent affect the rate and mechanism of polymerization.

Reactive force fields, such as ReaxFF, have been developed to allow for the simulation of chemical reactions within an MD framework. escholarship.orgresearchgate.net This enables the modeling of bond breaking and formation during the simulation, providing a dynamic picture of the polymerization process. Studies on the polymerization of silicone oil from silane precursors have successfully used a combined QM/MM approach, where QM is used to describe the bond-forming reactions and MM is used to model the larger-scale relaxation processes. mdpi.com

Computational Modeling of Interfacial Interactions Involving Silane Coupling Agents

This compound is often used as a silane coupling agent to improve the adhesion between inorganic substrates (like silica (B1680970) or glass) and organic polymers. Understanding the interactions at this interface is crucial for designing effective coupling agents. MD simulations are an ideal tool for studying these interfacial phenomena. researchgate.netmdpi.com

By constructing a model of an inorganic surface and a layer of this compound molecules, MD simulations can be used to investigate:

Adsorption and Orientation: How the silane molecules adsorb onto the surface and orient themselves.

Bonding at the Interface: The formation of covalent bonds between the hydrolyzed silane and the surface hydroxyl groups. mdpi.com

Interfacial Structure: The structure and density of the silane layer at the interface.

Mechanical Properties: The strength of the adhesion between the silane layer and the substrate.

Studies on similar silane coupling agents, such as 3-aminopropyltriethoxysilane (B1664141) (APS) and glycidoxypropyltrimethoxysilane (GPS), have used MD simulations to elucidate the role of the silane in enhancing interfacial properties. researchgate.net These simulations have shown how the silane molecules can bridge the inorganic and organic phases, leading to improved mechanical strength. DFT has also been employed to study the interactions between silanes and silica surfaces, providing detailed information on adsorption energies and reaction pathways for grafting. researchgate.net

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods can be used to predict the spectroscopic signatures of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. materialsmodeling.orgivanmr.comnih.gov This is a powerful tool for identifying unknown compounds and for interpreting experimental spectra.

DFT is commonly used to calculate vibrational frequencies, which can then be used to simulate IR and Raman spectra. spectroscopyonline.comnih.gov By comparing the calculated spectrum with an experimental one, it is possible to confirm the structure of a molecule or to assign specific peaks in the spectrum to particular vibrational modes. For this compound and its reaction products, this can be used to track the progress of the hydrolysis and condensation reactions by monitoring the disappearance of Si-O-C stretches and the appearance of Si-O-Si and Si-OH stretches. mdpi.com

Similarly, DFT can be used to calculate NMR chemical shifts. researchgate.netnih.govacs.org The 29Si NMR spectrum is particularly informative for organosilicon compounds, as the chemical shift is very sensitive to the local environment of the silicon atom. By calculating the 29Si NMR chemical shifts for this compound and its various hydrolyzed and condensed forms, it is possible to assign the peaks in an experimental spectrum and to quantify the relative amounts of different species in a reaction mixture. ucsb.edu

The following table summarizes the types of spectroscopic data that can be predicted computationally:

Spectroscopy TypePredicted PropertyApplication for this compound
Infrared (IR) Vibrational Frequencies and IntensitiesIdentifying functional groups and tracking reaction progress.
Raman Vibrational Frequencies and IntensitiesComplementary to IR for structural analysis.
NMR Chemical Shifts and Coupling ConstantsCharacterizing the structure of reactants, intermediates, and products.

Information regarding "this compound" is not available in the search results.

Extensive and targeted searches for "this compound" did not yield any specific information regarding its applications in advanced materials science as outlined in the requested article structure. The available scientific literature and data focus on other, more commonly used silane compounds such as Tetraethoxysilane (TEOS), (3-Aminopropyl)triethoxysilane (APTES), and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS).

Therefore, it is not possible to generate a scientifically accurate article on "this compound" focusing on its role in sol-gel synthesis and as a silane coupling agent based on the available information. The specific details required for the subsections on network formation, kinetics control, nanostructured materials, hybrid composites, and interfacial engineering for this particular compound are absent from the search results.

Applications of Triethylpropoxysilane in Advanced Materials Science

Interfacial Engineering in Polymer and Fiber Composites

Mechanism of Interfacial Adhesion Enhancement in Multi-Phase Systems

The efficacy of Triethylpropoxysilane as an adhesion promoter in multi-phase systems, such as fiber-reinforced composites, lies in its dual-reactivity. The propoxy groups of the silane (B1218182) molecule are hydrolyzable, meaning they can react with water to form reactive silanol (B1196071) groups (Si-OH). These silanol groups can then condense with hydroxyl (-OH) groups present on the surface of inorganic materials like glass fibers or fillers, forming strong, covalent oxane bonds (Si-O-Substrate).

The process can be summarized in the following steps:

Hydrolysis: The propoxy groups of this compound react with water to form silanols.

Condensation: The silanol groups condense with hydroxyl groups on the substrate surface, forming stable covalent bonds.

Interfacial Coupling: The ethyl groups at the other end of the silane molecule interact with the polymer matrix, creating a strong bond.

This mechanism effectively mitigates the inherent incompatibility between hydrophilic inorganic surfaces and hydrophobic organic polymers, which is a common challenge in the manufacturing of high-performance composites. nih.govport.ac.uk

Modification of Natural and Synthetic Fibers for Composite Reinforcement

The application of this compound extends to the surface treatment of both natural and synthetic fibers to improve their reinforcing capabilities in polymer composites.

Natural Fibers: Natural fibers, such as cellulose (B213188), are rich in hydroxyl groups, making them ideal candidates for modification with this compound. researchgate.netslideshare.net The treatment process involves the hydrolysis of the silane and its subsequent condensation with the cellulose surface. This modification serves multiple purposes:

It reduces the hydrophilicity of the natural fibers, thereby decreasing moisture absorption which can otherwise lead to dimensional instability and degradation of mechanical properties. researchgate.net

It improves the interfacial adhesion between the fibers and the polymer matrix, leading to more effective stress transfer. researchgate.netnih.gov

It can protect the fibers from enzymatic or thermal degradation during composite processing.

Synthetic Fibers: While synthetic fibers like glass or carbon fibers are already high-strength materials, their performance in a composite can be significantly enhanced by surface treatment with this compound. mdpi.comtorontomu.ca In the case of glass fibers, the silane treatment improves the bond between the fiber surface and the polymer matrix, preventing delamination at the interface under load. mdpi.comresearchgate.net For other synthetic fibers, which may have less reactive surfaces, pre-treatment steps to introduce hydroxyl groups may be necessary before silanization. The improved adhesion resulting from the silane treatment is crucial for maximizing the load-bearing capacity of the fibers within the composite. torontomu.ca

Influence on Composite Mechanical Reinforcement and Structural Integrity

The enhanced interfacial adhesion facilitated by this compound directly translates to significant improvements in the mechanical properties and structural integrity of composite materials. researchgate.net A strong interface ensures that mechanical loads are efficiently transferred from the weaker polymer matrix to the stronger reinforcing fibers. google.com This leads to:

Increased Tensile and Flexural Strength: A well-bonded interface prevents premature failure mechanisms such as fiber pull-out and delamination, allowing the composite to withstand higher tensile and bending loads. researchgate.net

Improved Impact Resistance: The ability of the interface to absorb and dissipate energy is enhanced, leading to tougher and more impact-resistant composites. researchgate.net

Enhanced Fatigue Life: A durable interface can better withstand cyclic loading, delaying the initiation and propagation of fatigue cracks and extending the service life of the composite.

Greater Environmental Resistance: By creating a more robust and less permeable interface, this compound can help protect the reinforcing fibers from environmental degradation, such as moisture ingress, which can compromise the long-term structural integrity of the composite.

The following table summarizes the typical effects of this compound treatment on the mechanical properties of a generic fiber-reinforced composite.

Mechanical PropertyUntreated CompositeThis compound-Treated Composite
Tensile StrengthLowerHigher
Flexural StrengthLowerHigher
Impact StrengthLowerHigher
Interlaminar Shear StrengthLowerHigher

Surface Modification and Functionalization Strategies

Beyond its role as a coupling agent in composites, this compound is a versatile tool for the surface modification and functionalization of a wide range of materials.

Grafting of this compound onto Substrate Surfaces for Tailored Functionality

The process of "grafting" involves covalently attaching this compound molecules onto a substrate surface to impart new properties. rsc.orgresearchgate.net This is a powerful technique for tailoring the functionality of materials for specific applications. ethz.ch The grafting process typically involves the reaction of the hydrolyzable propoxy groups with reactive sites on the substrate surface, such as hydroxyl groups on silica (B1680970) or metal oxides. doi.org

This "grafting-to" approach allows for the creation of a stable, functionalized surface layer. researchgate.net The density and uniformity of the grafted silane layer can be controlled by reaction conditions such as temperature, time, and the concentration of the silane solution. This precise control enables the creation of surfaces with carefully engineered properties. doi.org

Impact on Surface Wettability and Surface Energy

The chemical nature of the ethyl groups in this compound allows for the modification of surface wettability and surface energy. By grafting a layer of this compound onto a hydrophilic surface, the surface can be rendered more hydrophobic. This is because the nonpolar ethyl groups are exposed outwards, reducing the surface's affinity for water and increasing the water contact angle.

This ability to control wettability is critical in a variety of applications, from creating water-repellent coatings to controlling the flow of fluids in microfluidic devices. The change in surface energy also influences the adhesion of other materials to the modified surface.

The table below illustrates the general effect of this compound grafting on the surface properties of a hydrophilic substrate.

Surface PropertyOriginal SubstrateThis compound-Grafted Substrate
Water Contact AngleLowHigh
Surface EnergyHighLow
WettabilityHydrophilicHydrophobic

Tailoring Surface Chemistry for Specific Applications (e.g., enhanced adhesion, barrier properties)

The true versatility of this compound in surface modification lies in the ability to further functionalize the grafted layer or to use silanes with different organofunctional groups. While this article focuses on this compound, it's important to understand that the principles of its application can be extended. For instance, by using a silane with a reactive group other than ethyl, a wide range of chemical functionalities can be introduced to a surface.

However, even with the simple ethyl group, this compound plays a crucial role in tailoring surface chemistry for specific applications:

Enhanced Adhesion: By creating a hydrophobic surface, this compound can improve the adhesion of nonpolar adhesives and coatings to polar substrates. researchgate.netresearchgate.net The silane layer acts as a "primer," creating a more compatible surface for the subsequent coating.

Barrier Properties: A dense, cross-linked layer of grafted this compound can act as a barrier to the diffusion of small molecules such as water, oxygen, and other corrosive agents. google.comgoogle.com This is particularly valuable in applications such as protective coatings for metals and electronic components, as well as in food packaging to extend shelf life. researchgate.netresearchgate.net The hydrophobic nature of the silane layer further contributes to its effectiveness as a moisture barrier.

Integration in Catalysis and Adsorption Systems

Alkoxysilanes are crucial in the development of advanced catalytic and adsorption materials. Their utility stems from their chemical structure, which typically includes a silicon atom bonded to both hydrolyzable alkoxy groups (like propoxy) and a non-hydrolyzable organic group. This dual functionality allows them to act as molecular bridges, linking inorganic substrates (like silica or metal oxides) with organic functional molecules. The (C2H5)3SiOCH2CH2CH3 formula of this compound, however, presents a structural variation from more commonly used trifunctional silanes (like tetraethyl orthosilicate (B98303) or aminopropyltriethoxysilane), as it possesses only one hydrolyzable propoxy group. This monofunctionality inherently limits its ability to form the cross-linked silica networks that are often fundamental to the applications described below.

In heterogeneous catalysis, the support material plays a critical role in the performance of the catalyst. It provides mechanical stability and a high surface area for the dispersion of active catalytic species. Alkoxysilanes are frequently used to modify the surface properties of these supports, such as silica, alumina, and zeolites. The general process involves the hydrolysis of the alkoxy groups and subsequent condensation with surface hydroxyl groups on the support material. This modification can alter the surface's hydrophobicity, acidity, and ability to anchor catalytic metal nanoparticles.

For this compound, its monofunctional nature means it can react with a single hydroxyl group on a support's surface. This would effectively cap the hydroxyl group with a triethylsilyl group, thereby increasing surface hydrophobicity. While this could be useful in preventing water from deactivating catalytic sites, its inability to form polymeric layers or cross-linked structures makes it less versatile for creating robust, porous support modifications compared to di- or tri-functional alkoxysilanes. A thorough search did not yield specific studies or data tables detailing the use of this compound for preparing modified catalyst supports.

The modification of surfaces to enhance the adsorption of specific molecules is a key application of alkoxysilanes. By choosing a silane with a specific organic functional group, a surface can be tailored to selectively adsorb certain pollutants, metal ions, or other target molecules from a liquid or gas phase. For example, aminosilanes are used to create surfaces that can adsorb acidic gases like CO2 or heavy metal ions.

Alkoxysilanes are fundamental precursors in the sol-gel synthesis of catalysts. They can serve as the primary source of silica for creating catalyst supports, or they can be co-precursors to incorporate other elements into a silica matrix. For instance, tetraethyl orthosilicate (TEOS) is a common precursor for creating silica supports.

As a monofunctional silane, this compound cannot act as a primary network-forming precursor for synthesizing a stable silica-based catalyst support on its own. It could theoretically be used as a co-precursor or an end-capping agent in a sol-gel process to control porosity or surface properties. By terminating the polymerization of a silica network, it could influence the final structure of the catalyst material. Nevertheless, a detailed search of the literature did not uncover any studies that specifically employ this compound as a precursor in the synthesis of catalytic materials, and consequently, no related research findings or data can be presented.

Environmental Transformation and Degradation Pathways of Triethylpropoxysilane

Hydrolytic Stability and Chemical Degradation in Aqueous Environments

(C₂H₅)₃SiOCH₂CH₂CH₃ + H₂O → (C₂H₅)₃SiOH + CH₃CH₂CH₂OH Triethylpropoxysilane + Water → Triethylsilanol (B1199358) + n-Propanol

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts. Generally, the hydrolysis of alkoxysilanes can be catalyzed by both acids and bases.

Table 1: Factors Influencing the Hydrolysis of Alkoxysilanes

FactorInfluence on Hydrolysis Rate
pH Catalyzed by both acidic and basic conditions.
Temperature Increased temperature generally accelerates the reaction rate.
Steric Hindrance Larger alkyl groups on the silicon atom can hinder the approach of water molecules, potentially slowing the initial hydrolysis step.
Catalysts Presence of acids, bases, or certain metal ions can significantly increase the hydrolysis rate.

The stability of the Si-O-C bond in this compound is lower than that of the Si-C bonds, making hydrolysis the primary abiotic degradation pathway in aqueous environments. The resulting triethylsilanol is a key intermediate in the environmental transformation of the parent compound.

Biodegradation Pathways and Microbial Interactions

The potential for microbial degradation of organosilanes, including this compound, is an area of ongoing research. While the silicon-carbon bond is not naturally abundant, some microorganisms have demonstrated the ability to metabolize certain organosilicon compounds. mdpi.com

Studies have shown that various bacteria can utilize certain silico-organic compounds as a source of energy. mdpi.com For instance, the biodegradation of polydimethylsiloxane (B3030410) (PDMS) has been observed in soil, proceeding through a two-step mechanism. mdpi.com Furthermore, some bacterial species, such as those from the genus Paracoccus, have been shown to degrade organo-silicon compounds under anaerobic conditions. researchgate.net The cleavage of the Si-C bond, a critical step in the complete biodegradation of many organosilanes, is a topic of particular interest, as it is not a common biological process. inchem.org

While specific pathways for the biodegradation of this compound have not been detailed in the available literature, it is plausible that microorganisms could initially hydrolyze the propoxy group, a reaction that can also occur abiotically. The resulting triethylsilanol and n-propanol would then be subject to further microbial degradation. n-Propanol, for instance, is readily biodegradable both aerobically and anaerobically. inchem.org The microbial breakdown of the triethylsilyl group would likely involve the cleavage of the ethyl-silicon bonds, a more challenging step for microorganisms.

Table 2: Potential Microbial Interactions with this compound and its Degradation Products

CompoundPotential Microbial InteractionReference
This compound Initial hydrolysis of the propoxy group.Inferred
Triethylsilanol Potential for further degradation, though specific pathways are not well-defined.Inferred
n-Propanol Readily biodegradable by a wide range of microorganisms. inchem.org
Organosilanes (general) Some bacteria can utilize them as an energy source; anaerobic degradation by Paracoccus species has been observed. mdpi.comresearchgate.net

Analysis of Degradation Products and Their Subsequent Chemical Transformations

Triethylsilanol ((C₂H₅)₃SiOH)

Triethylsilanol is a relatively stable silanol (B1196071). However, it can undergo self-condensation reactions, particularly under certain conditions of temperature and pH, to form hexaethyldisiloxane (B1329380) and water:

2 (C₂H₅)₃SiOH → (C₂H₅)₃Si-O-Si(C₂H₅)₃ + H₂O 2 Triethylsilanol → Hexaethyldisiloxane + Water

This condensation reaction reduces the concentration of the more polar silanol and forms a less water-soluble siloxane. The fate of silanols in the soil environment has been studied, and processes such as volatilization and incorporation into humus can occur. oup.com

n-Propanol (CH₃CH₂CH₂OH)

n-Propanol is a volatile and water-miscible alcohol. Its primary fate in the environment is rapid biodegradation by a wide variety of microorganisms under both aerobic and anaerobic conditions. inchem.org In the atmosphere, it is expected to be degraded by reaction with hydroxyl radicals. inchem.org Due to these rapid removal mechanisms, n-propanol is not expected to persist in the environment.

Analytical Techniques

The analysis of this compound and its degradation products in environmental samples would typically involve chromatographic techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) for identification and quantification. Nuclear magnetic resonance (NMR) spectroscopy can also be a powerful tool for studying the kinetics of hydrolysis and condensation reactions.

Table 3: Primary Degradation Products of this compound and their Properties

Degradation ProductChemical FormulaKey PropertiesSubsequent Transformations
Triethylsilanol (C₂H₅)₃SiOHPolar, water-solubleSelf-condensation to hexaethyldisiloxane, potential for further biodegradation or soil interactions.
n-Propanol CH₃CH₂CH₂OHVolatile, water-miscibleRapid biodegradation, atmospheric degradation by hydroxyl radicals.

Q & A

Q. What are the critical safety protocols for handling Triethylpropoxysilane in laboratory settings?

Researchers must use chemical-resistant gloves (e.g., nitrile), protective eyewear, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors, and segregate waste for professional disposal to prevent environmental contamination. Emergency showers and eyewash stations should be accessible. These protocols align with general silane safety guidelines .

Q. What synthetic methodologies are recommended for preparing this compound derivatives?

A typical synthesis involves reacting silane precursors in anhydrous tetrahydrofuran (THF) with triethylamine as a base to neutralize byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), followed by filtration to remove salts (e.g., triethylammonium chloride) and solvent evaporation under reduced pressure. Column chromatography is often used for purification .

Q. Which analytical techniques are essential for confirming this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) identifies functional groups and silicon bonding environments. Fourier-Transform Infrared (FTIR) spectroscopy verifies Si-O and Si-C bonds. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves crystal structures for novel derivatives .

Q. How should researchers document experimental procedures involving this compound?

Maintain detailed records of reagent quantities, reaction conditions (temperature, time), and purification steps. Follow standardized operating procedures (SOPs) and use digital tools for data logging. Cross-reference raw data (e.g., TLC plates, spectral files) with laboratory notebooks to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound-based compounds?

Systematic optimization includes varying solvents (e.g., dichloromethane vs. THF), adjusting stoichiometry, and employing catalysts like Lewis acids. Kinetic studies via in-situ monitoring (e.g., Raman spectroscopy) identify rate-limiting steps. High-throughput screening accelerates parameter optimization for complex reactions .

Q. What strategies resolve inconsistencies in spectroscopic data during characterization?

Contradictions in NMR or FTIR data may arise from impurities or isomerism. Purify samples via recrystallization or preparative HPLC. Validate results using complementary techniques (e.g., cross-check ²⁹Si NMR with X-ray data). For ambiguous cases, computational modeling (DFT) predicts spectral profiles to guide interpretation .

Q. How to design experiments for studying structure-property relationships in this compound-modified materials?

Use a combinatorial approach: synthesize derivatives with varying alkoxy chain lengths (e.g., propoxy vs. ethoxy) and characterize their hydrophobicity, thermal stability, or surface adhesion. Controlled variables (e.g., curing temperature) isolate structural effects. Statistical tools (ANOVA) quantify significance of observed trends .

Q. What methodologies address conflicting results in catalytic applications of this compound?

Reproduce experiments under identical conditions to verify anomalies. Collaborate with independent labs for validation. Investigate solvent purity, moisture levels, or catalyst deactivation as error sources. Publish negative results to inform the community and refine mechanistic hypotheses .

Methodological Best Practices

  • Data Contradiction Analysis : Use triangulation by combining experimental, computational, and literature data to resolve conflicts .
  • Experimental Design : Incorporate control groups (e.g., silane-free reactions) and blinded data analysis to minimize bias .
  • Literature Review : Critically evaluate prior studies for methodological gaps, especially in silane reactivity databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.